4-fluoro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}-1H-indole
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Overview
Description
The compound “4-fluoro-3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}-1H-indole” is a complex organic molecule that contains several functional groups. It has an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole group is substituted at the 3-position with a sulfonyl group, which is itself substituted with a piperazine ring. The piperazine ring is substituted with a prop-2-yn-1-yl group. Additionally, the benzene ring of the indole group is substituted at the 4-position with a fluorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials available and the specific reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole and piperazine rings would likely contribute to the rigidity of the molecule, while the prop-2-yn-1-yl group would introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the fluorine atom might be susceptible to nucleophilic aromatic substitution reactions, while the alkyne group could potentially undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its polarity, potentially affecting its solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-fluoro-3-(4-prop-2-ynylpiperazin-1-yl)sulfonyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2S/c1-2-6-18-7-9-19(10-8-18)22(20,21)14-11-17-13-5-3-4-12(16)15(13)14/h1,3-5,11,17H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYOBZSRRBMBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)S(=O)(=O)C2=CNC3=C2C(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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